(2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-benzoyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O/c21-20(22,23)17-6-7-18(25-13-17)27-10-8-26(9-11-27)14-16(12-24)19(28)15-4-2-1-3-5-15/h1-7,13-14H,8-11H2/b16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRNEXKFDZUUQY-PEZBUJJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(/C#N)\C(=O)C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile , often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Piperazine moiety : Known for its role in various pharmacological activities, including anxiolytic and antidepressant effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Benzoyl group : Often associated with anti-cancer properties.
Structural Formula
Anticancer Activity
Recent studies have shown that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 12.5 | Apoptosis induction |
| HeLa (cervical) | 15.0 | Cell cycle arrest |
| MCF7 (breast) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Neuropharmacological Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for neuropharmacological effects. Studies indicate that it may exhibit anxiolytic and antidepressant-like effects in animal models.
Case Study: Anxiolytic Activity
A study conducted on mice demonstrated that administration of the compound at doses ranging from 5 to 20 mg/kg significantly reduced anxiety-like behavior in the elevated plus maze test.
The biological activity of the compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : Binding to various receptors, including serotonin and dopamine receptors, may underlie its neuropharmacological effects.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The compound is compared to a closely related analog, 2-(Z)-2-[(Z)-benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile (CAS 318248-56-5), which replaces the piperazine ring with a pyrazole group and introduces a chlorine atom .
Table 1: Structural and Predicted Physicochemical Properties
| Property | Target Compound | Analog (CAS 318248-56-5) |
|---|---|---|
| Molecular Formula | C22H16F3N5O (estimated) | C19H10ClF3N4O |
| Molecular Weight (g/mol) | ~423.4 | 402.76 |
| Key Substituents | Piperazine, trifluoromethylpyridine | Pyrazole, chloro-trifluoromethylpyridine |
| Predicted Density (g/cm³) | ~1.35 (hypothetical) | 1.38±0.1 |
| Predicted Boiling Point (°C) | ~500 (hypothetical) | 519.7±50.0 |
| pKa | ~7.5 (piperazine basicity) | -4.08±0.39 |
Impact of Substituents
- Piperazine vs. Pyrazole :
- The piperazine ring (six-membered, two nitrogens) increases basicity and solubility compared to the pyrazole (five-membered, aromatic), which may enhance bioavailability in aqueous environments .
- Piperazine's flexibility could improve binding affinity to targets requiring conformational adaptability, while pyrazole’s rigidity may favor selective interactions.
- Trifluoromethyl Group :
Research Findings and Functional Implications
Reactivity and Stability
- NMR Profiling : Studies on analogous compounds (e.g., rapamycin derivatives) reveal that substituent changes in regions analogous to the target’s piperazine and benzoyl groups alter chemical shifts in specific NMR regions (e.g., positions 29–44), indicating localized electronic effects . This suggests that the target’s piperazine moiety may shield adjacent protons from deshielding environments, stabilizing its conformation.
- Lumping Strategy : The lumping of structurally similar compounds (e.g., those with trifluoromethylpyridine groups) into surrogate categories simplifies reaction modeling. However, the piperazine group’s unique basicity and solubility may necessitate separate consideration in reaction networks .
Preparation Methods
Synthetic Strategy Overview
The synthesis of this compound generally follows a convergent approach involving:
- Formation of the α,β-unsaturated benzoylprop-2-enenitrile core via condensation methods.
- Functionalization of the piperazine ring with a 5-(trifluoromethyl)pyridin-2-yl substituent.
- Coupling of the piperazinyl moiety to the α,β-unsaturated nitrile backbone.
This approach leverages well-established organic reactions such as Claisen–Schmidt condensation for the α,β-unsaturated carbonyl intermediates and nucleophilic substitution or palladium-catalyzed cross-coupling for the heterocyclic piperazine substitution.
Preparation of the α,β-Unsaturated Benzoylprop-2-enenitrile Core
Method: Acid-Catalyzed Claisen–Schmidt Condensation
- The α,β-unsaturated carbonyl compound is typically synthesized by condensation of benzaldehyde derivatives with malononitrile or related nitrile-containing active methylene compounds under acidic catalysis.
- This method yields (2Z)-2-benzoyl-3-prop-2-enenitrile intermediates with high regio- and stereoselectivity.
- The reaction conditions often involve refluxing in ethanol or other polar solvents with catalytic acid (e.g., HCl or piperidine as base catalyst in some cases).
- Purification is achieved by recrystallization or chromatographic techniques.
- Analogous compounds synthesized via acid-catalyzed Claisen–Schmidt condensation have been reported with yields typically ranging from 60% to 85% and confirmed by FT-IR, ^1H NMR, ^13C NMR, and MS spectral data.
Synthesis and Functionalization of the Piperazinyl Moiety
Method: Nucleophilic Substitution and Palladium-Catalyzed Coupling
- The piperazine ring is functionalized at the nitrogen with a 5-(trifluoromethyl)pyridin-2-yl substituent.
- This can be achieved by nucleophilic aromatic substitution (SNAr) on halogenated trifluoromethylpyridine derivatives or via Buchwald-Hartwig amination using palladium catalysts.
- The choice of reaction depends on the availability of starting materials and desired regioselectivity.
- The reaction is typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120 °C).
- The product is purified by column chromatography or recrystallization.
- Similar piperazine derivatives bearing trifluoromethylpyridinyl substituents have been synthesized using palladium-catalyzed amination with yields exceeding 70% and characterized by NMR and mass spectrometry.
Coupling of Piperazinyl Substituent to the α,β-Unsaturated Nitrile
Method: Nucleophilic Addition or Condensation
- The piperazinyl-substituted intermediate is coupled to the α,β-unsaturated benzoylprop-2-enenitrile core.
- This step can be performed via nucleophilic attack of the piperazine nitrogen on an activated α,β-unsaturated nitrile intermediate.
- Alternatively, the coupling can be achieved through Michael addition or amidation reactions depending on the functional groups present.
- Reaction conditions typically involve stirring in ethanol or other suitable solvents at room temperature or mild heating.
- The final product is isolated by filtration and purified by recrystallization or chromatography.
- Related compounds involving piperazine conjugation to α,β-unsaturated nitriles have been prepared successfully with high purity, confirmed by spectral methods and chromatographic purity checks.
Characterization and Purity Assessment
- The synthesized compound is characterized by FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Chromatographic techniques such as HPLC or TLC are employed to monitor reaction progress and purity.
- Spectral data typically show characteristic signals for the benzoyl group, nitrile functionality, piperazine ring protons, and trifluoromethyl-substituted pyridine.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acid-catalyzed Claisen–Schmidt condensation | Benzaldehyde + malononitrile | Acid catalyst, ethanol, reflux | 60–85 | Formation of α,β-unsaturated benzoylprop-2-enenitrile core |
| 2 | Nucleophilic substitution / Pd-catalyzed amination | Piperazine + 5-(trifluoromethyl)pyridin-2-yl halide | DMF/DMSO, 80–120 °C, Pd catalyst (if applicable) | 70+ | Functionalization of piperazine ring |
| 3 | Coupling (nucleophilic addition or Michael addition) | Piperazinyl intermediate + α,β-unsaturated nitrile | Ethanol, room temp or mild heat | 65–80 | Formation of final compound |
| 4 | Purification and characterization | Crystallization, chromatography | Standard laboratory techniques | - | Confirmed by FT-IR, NMR, MS |
Research Findings and Optimization Notes
- The Claisen–Schmidt condensation is a robust and widely used method for synthesizing α,β-unsaturated carbonyl compounds, providing good control over stereochemistry (Z-configuration) which is crucial for biological activity.
- The introduction of the trifluoromethyl group on the pyridine ring enhances lipophilicity and metabolic stability, which is often achieved by using appropriately substituted pyridine halides in the coupling step.
- Reaction yields and purities can be improved by optimizing solvent choice, catalyst loading (for Pd-catalyzed steps), and reaction times.
- Microwave-assisted synthesis has been reported to accelerate similar condensation reactions and improve yields.
- The final compound’s purity is critical for biological evaluation; hence, rigorous chromatographic purification and spectral characterization are essential.
Q & A
Q. What are the common synthetic routes for synthesizing (2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the piperazine-pyridine core, followed by coupling with the benzoyl and cyanoenone moieties. Key steps include:
- Piperazine derivatization : Reacting 5-(trifluoromethyl)pyridin-2-amine with piperazine under Buchwald-Hartwig conditions to install the trifluoromethylpyridyl-piperazine group .
- Knoevenagel condensation : Introducing the (Z)-benzoyl group via a stereoselective condensation reaction, requiring precise pH control (e.g., ammonium acetate buffer at pH 6.5) to stabilize intermediates .
- Optimization : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd-based catalysts for cross-coupling). Flow chemistry approaches can enhance reproducibility and scalability .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?
- X-ray crystallography : Resolves the (Z)-configuration of the benzoyl and enenitrile groups, as demonstrated in structurally analogous piperazine-pyridine systems .
- NMR spectroscopy : -NMR identifies trifluoromethyl environments (δ ≈ -60 to -70 ppm), while -NMR NOESY correlations confirm stereochemistry .
- IR spectroscopy : Cyano stretches (~2200 cm) and carbonyl bands (~1680 cm) validate functional groups .
Q. How does the trifluoromethylpyridine-piperazine moiety influence the compound’s physicochemical properties?
The trifluoromethyl group enhances lipophilicity (logP ↑) and metabolic stability, while the piperazine ring improves solubility via protonation at physiological pH. Computational studies (e.g., DFT) predict dipole moments and charge distribution, critical for membrane permeability . Experimental validation includes HPLC retention time analysis under varying pH conditions .
Q. What safety protocols are recommended for handling this compound during synthesis?
Q. How can researchers validate the purity of this compound post-synthesis?
- HPLC-MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to detect impurities <0.5% .
- Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data for stereoisomeric forms of this compound?
Q. What strategies are effective for analyzing contradictory bioactivity data across cell-based assays?
- Dose-response normalization : Account for variations in cell permeability by correlating IC values with logP (e.g., using Parallel Artificial Membrane Permeability Assays) .
- Target engagement studies : Use SPR or ITC to quantify binding affinity to the pyridine-piperazine pharmacophore, ruling off-target effects .
Q. How can researchers design experiments to elucidate the role of the cyano group in pharmacological activity?
- Isosteric replacement : Synthesize analogs with nitro or alkyne groups and compare potency in kinase inhibition assays .
- Crystallographic analysis : Resolve hydrogen-bonding interactions between the cyano group and active-site residues (e.g., in PDE4 or kinase targets) .
Q. What methodologies are recommended for studying metabolic stability in vivo?
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, monitoring degradation via LC-MS/MS .
- Isotope labeling : Introduce at the cyano position to track metabolites in urine/blood samples .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
